DL,DL-Asalin

Description

Contextualization within Modern Organic Chemistry and Synthesis

In contemporary organic chemistry, the synthesis of peptides and their analogues is a cornerstone of drug discovery and development. The precise construction of molecules with specific stereochemistry is crucial for their biological activity. The designation "DL,DL" in "DL,DL-Asalin" implies a dipeptide composed of two amino acids, each being a racemic mixture of its D and L enantiomers. The synthesis of such a compound would draw upon established methods of peptide coupling and may involve strategic use of protecting groups to control the sequence and reactivity of the constituent amino acids.

The functional aspect of this compound as a theoretical alkylating agent places it within a class of compounds that exert their effects by forming covalent bonds with biological macromolecules, most notably DNA. The design of such a molecule would necessitate the incorporation of an electrophilic moiety capable of reacting with nucleophilic sites on DNA. Modern synthetic strategies offer a plethora of options for achieving this, from traditional nitrogen mustard functionalities to more sophisticated activatable warheads.

The synthesis of a dipeptide alkylating agent like this compound would likely involve a multi-step process, beginning with the preparation of the appropriately functionalized amino acid precursors. One common approach is the O'Donnell Amino Acid Synthesis, which allows for the construction of both natural and unnatural α-amino acids through the alkylation of benzophenone imines of glycine alkyl esters. organic-chemistry.org This method, often employing phase transfer catalysis, provides a versatile route to the building blocks that could form a molecule like this compound. organic-chemistry.org Subsequent peptide coupling reactions, facilitated by reagents such as carbodiimides or activated esters, would then be employed to form the dipeptide backbone.

Historical Perspective of Structurally Related Chemical Entities

The conceptual foundation of this compound is deeply rooted in the history of alkylating agents, a class of compounds that were among the first non-hormonal drugs used in cancer therapy. nih.gov The origins of these agents can be traced back to the use of sulfur mustard ("mustard gas") in World War I, where its cytotoxic effects on rapidly dividing cells, such as those in the bone marrow and lymphoid tissues, were observed. nih.govwikipedia.org This led to the development of nitrogen mustards as the first clinically used alkylating agents for cancer treatment in the 1940s. wikipedia.org

Over the decades, research has focused on modifying the basic alkylating agent structure to improve selectivity and reduce toxicity. A significant advancement was the attachment of the alkylating moiety to biologically relevant carrier molecules, such as amino acids, peptides, and nucleobases. The rationale behind this approach is to hijack the cellular transport mechanisms for these biomolecules to achieve a more targeted delivery of the cytotoxic agent to cancer cells.

Compounds like melphalan, a derivative of L-phenylalanine, and chlorambucil exemplify this strategy. researchgate.netmdpi.com These agents demonstrated that conjugating an alkylating group to an amino acid could result in effective anticancer drugs. researchgate.netmdpi.com The development of dipeptide-based alkylating agents represents a further evolution of this concept, with the potential for altered transport properties, enzymatic activation, and modified pharmacokinetic profiles. While "this compound" itself is not a known compound, its theoretical structure is a logical extension of this historical progression in the design of more sophisticated and targeted alkylating agents.

Current Academic Research Landscape and Future Directions for this compound

The current research landscape in medicinal chemistry shows a continued and growing interest in peptide-based therapeutics. Peptides offer high specificity and potency, but their application can be limited by poor stability and bioavailability. researchgate.net Consequently, a major focus of current research is the development of peptidomimetics and peptide-drug conjugates that overcome these limitations. acs.orgnih.gov

Future research in this area will likely focus on several key aspects:

Novel Activation Strategies: Developing dipeptide alkylating agents that are activated by tumor-specific stimuli, such as hypoxia or particular enzymes, to minimize off-target toxicity.

Advanced Delivery Systems: Incorporating these agents into nanoparticle-based carriers or other advanced delivery platforms to improve their solubility, stability, and tumor accumulation. acs.org

Combinatorial Approaches: Utilizing high-throughput synthesis and screening methods to rapidly generate and evaluate libraries of dipeptide analogues with diverse amino acid sequences and alkylating groups to identify lead compounds with optimal therapeutic profiles. researchgate.netcreative-peptides.com

Integration with Other Therapies: Exploring the synergistic effects of dipeptide alkylating agents in combination with other cancer treatments, such as immunotherapy or targeted kinase inhibitors.

The exploration of compounds like the theoretical this compound represents a promising frontier in the ongoing effort to develop more effective and less toxic cancer therapies. By combining the targeting potential of peptides with the potent cytotoxic mechanism of alkylating agents, researchers aim to create next-generation therapeutics that can overcome the challenges of drug resistance and improve patient outcomes. acs.orgresearchgate.net

Data Tables

Table 1: Physicochemical Properties of a Constituent Amino Acid (DL-Alanine)

| Property | Value | Source |

| Molecular Formula | C3H7NO2 | chemeo.comnih.gov |

| Molecular Weight | 89.09 g/mol | nih.gov |

| Melting Point | 289 °C (decomposes) | chemicalbook.com |

| Solubility in Water | 16.72 g/100 mL (at 25 °C) | chemicalbook.comchemicalbook.com |

| pKa1 | 2.35 | chemicalbook.com |

| pKa2 | 9.87 | chemicalbook.com |

Table 2: Key Concepts in the Development of Related Compounds

| Concept | Description | Relevance to this compound |

| Alkylating Agent | A compound that attaches an alkyl group to DNA, leading to cell death. This is the proposed mechanism of action. | The core functionality of the theoretical compound. |

| Dipeptide Carrier | Two amino acids linked by a peptide bond, used to carry a functional group. | The structural backbone of this compound, potentially influencing its transport and targeting. |

| Stereochemistry (DL,DL) | The spatial arrangement of atoms in the amino acid components. | Crucial for biological activity, including interactions with enzymes and transporters. |

| Targeted Drug Delivery | The concept of delivering a drug specifically to its site of action. | A key goal in the design of peptide-based alkylating agents to improve efficacy and reduce side effects. |

Properties

CAS No. |

7428-49-1 |

|---|---|

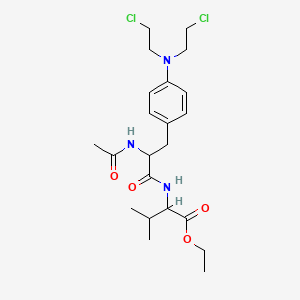

Molecular Formula |

C22H33Cl2N3O4 |

Molecular Weight |

474.4 g/mol |

IUPAC Name |

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29) |

InChI Key |

LGLLXTFYYXSARU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |

Origin of Product |

United States |

Mechanistic Investigations of Dl,dl Asalin S Chemical Reactivity and Transformations

Elucidation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the rates and energy changes associated with chemical transformations. For DL,DL-Asalin, this would involve determining:

Reaction Rates: Measuring how quickly this compound undergoes specific reactions under varying conditions. This often involves determining the rate law, which expresses the rate of reaction as a function of reactant concentrations.

Activation Energy (Ea): Quantifying the minimum energy required for a reaction to occur. This is typically determined using the Arrhenius equation, which relates the rate constant to temperature researchgate.netyoutube.comlibretexts.org. For example, plotting the natural logarithm of the rate constant (ln k) against the inverse of temperature (1/T) yields a straight line whose slope is -Ea/R researchgate.netyoutube.com.

Thermodynamic Parameters: Assessing the feasibility and energy changes of reactions, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters help predict whether a reaction is spontaneous and the extent to which it will proceed researchgate.netsdewes.org. For instance, reaction calorimetry can be used to measure heat effects, providing data for enthalpy calculations researchgate.net.

The impact of solvent polarity on reaction rates is significant, with polar solvents often accelerating reactions that develop charge in the transition state, while nonpolar solvents can favor nonpolar interactions ajpojournals.orgwikipedia.orgresearchgate.net. Temperature also plays a crucial role, increasing kinetic energy and collision frequency, thereby accelerating reaction rates solubilityofthings.comlibretexts.orgsolubilityofthings.com.

Identification and Characterization of Reaction Intermediates

Many chemical reactions proceed through transient, high-energy species known as reaction intermediates. Identifying and characterizing these intermediates is crucial for elucidating reaction mechanisms numberanalytics.comamericanscientist.orgnih.govsemanticscholar.org. Techniques used for this purpose include:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy can detect and provide structural information about intermediates semanticscholar.orgru.nl. For example, low-temperature NMR can characterize reactive intermediates in SN2-like pathways ru.nl. Mass spectrometry, particularly with advanced techniques like collision-induced dissociation and ion mobility, is valuable for detecting and characterizing transient species semanticscholar.org.

Kinetic Analysis: Studying the rates of formation and consumption of intermediates can provide indirect evidence for their existence and role in the reaction mechanism wikipedia.orgkhanacademy.org.

Computational Modeling: Quantum chemistry calculations and molecular mechanics can predict the structures, stabilities, and energies of potential intermediates, aiding in their identification wou.edunih.govmdpi.com.

Understanding intermediates helps in mapping out the complete reaction pathway and identifying the rate-determining step wikipedia.orgkhanacademy.orgnumberanalytics.com.

Detailed Studies of Catalytic Cycle Mechanisms in this compound Synthesis

If this compound is synthesized via catalytic routes, understanding the catalytic cycle is paramount. A catalytic cycle describes the series of elementary steps by which a catalyst facilitates a reaction, returning to its original state at the end of the cycle wou.edumdpi.comrsc.org. Key aspects include:

Catalyst Activation: How the catalyst interacts with reactants to form active species.

Intermediate Formation: The role of intermediates in the catalytic process, such as covalent intermediates in enzyme catalysis vanegaslab.orgresearchgate.net.

Turnover Frequency: The number of times a catalyst molecule can facilitate the reaction per unit time.

Catalyst Regeneration: The final step where the catalyst is reformed, allowing the cycle to repeat.

For example, enzyme catalysis often involves covalent catalysis or acid-base catalysis, where specific amino acid residues in the active site facilitate bond breaking and formation wou.edunih.govvanegaslab.orgresearchgate.net. Understanding these cycles allows for the design of more efficient and selective catalysts.

Impact of Solvent and Reaction Environment on this compound's Reactivity Profile

The chemical environment significantly influences reaction rates and pathways.

Solvent Polarity: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby affecting reaction rates and selectivity ucalgary.caajpojournals.orgwikipedia.orgresearchgate.net. Polar solvents generally accelerate reactions where charge separation occurs in the transition state, while nonpolar solvents might favor reactions involving nonpolar species or reduce solvation of charged intermediates ucalgary.caajpojournals.orgwikipedia.orgresearchgate.net. The specific interactions, such as hydrogen bonding, also play a critical role ucalgary.cawikipedia.orglibretexts.org.

Temperature and Pressure: As described in Section 3.1, temperature directly impacts kinetic energy and collision frequency solubilityofthings.comlibretexts.orgsolubilityofthings.com. Pressure can also influence reaction rates, particularly in gas-phase reactions, by altering reactant concentrations and collision probabilities solubilityofthings.comsolubilityofthings.comresearchgate.net. For reactions involving volume changes, pressure can shift equilibrium and affect reaction rates researchgate.netbiorxiv.org.

Viscosity: In solution, solvent viscosity can affect reaction rates by influencing the diffusion of reactants. Highly viscous solvents can slow down reactions by reducing the frequency of effective collisions libretexts.org.

The selection of an appropriate solvent and reaction conditions is crucial for controlling the kinetics and thermodynamics of this compound's transformations.

Theoretical and Computational Chemistry of Dl,dl Asalin

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are foundational for understanding the intrinsic characteristics of molecules. These methods, based on the principles of quantum mechanics, provide insights into electron distribution, bonding, and energy states, which are critical for predicting chemical behavior.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) is a widely adopted quantum mechanical method that calculates the electronic structure of a system by focusing on the electron density rather than the complex many-electron wavefunction. For DL,DL-Asalin, DFT calculations would be instrumental in determining its ground-state electronic properties. This includes mapping out its molecular geometry, bond lengths and angles, charge distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electronic energies. Furthermore, time-dependent DFT (TD-DFT) can be employed to investigate excited-state properties, including excitation energies, absorption spectra, and transition dipole moments, which are relevant for understanding photophysical processes. arxiv.orgresearchgate.netrsc.orgrsc.orgehu.eusrepositorioinstitucional.mxmdpi.comresearchgate.net

Typical Outputs: Optimized molecular geometry, electronic energy, HOMO-LUMO gap, charge densities, dipole moments, excitation energies.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Coupled Cluster (CC) or Configuration Interaction (CI) techniques, represent a more rigorous approach by solving the electronic Schrödinger equation from first principles, often without relying on empirical parameters. These methods are capable of achieving very high accuracy in predicting molecular properties. For this compound, ab initio calculations would be utilized when exceptionally precise results are required, such as for highly accurate reaction barrier heights or subtle electronic effects. However, the significant computational cost associated with these methods often limits their application to smaller molecular systems compared to DFT. mdpi.commit.eduscribd.comnih.govosti.govwavefun.com

Typical Outputs: Highly accurate molecular geometries, energies, spectroscopic properties, and reaction energetics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can track the dynamic evolution of a system, providing insights into its thermodynamic and kinetic properties. For this compound, MD simulations would be employed to:

Conformational Analysis: Explore the various three-dimensional shapes (conformations) that the molecule can adopt, identify the most stable conformers, and understand the energy landscape associated with these transformations. This is crucial for understanding how the molecule might interact with other species. wustl.edumdpi.combigchem.eu

Intermolecular Interactions: Simulate how this compound interacts with its environment, such as solvent molecules, other solutes, or biological targets. These simulations can reveal the nature and strength of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions), which are vital for predicting binding affinities and molecular recognition. wustl.eduwikipedia.orgnih.govnih.govutm.myrsc.orgscm.com

Typical Outputs: Trajectories of atomic positions over time, root-mean-square deviation (RMSD) for conformational stability, radial distribution functions (RDFs) to describe atomic proximity, and interaction energies.

In Silico Prediction of Reactivity and Selectivity Pathways

Computational chemistry offers robust methods for predicting the reactivity of molecules and the selectivity of chemical reactions. By simulating reaction mechanisms, computational chemists can identify potential reaction pathways, transition states, and activation energies. For this compound, these predictions would help in understanding:

Reaction Sites: Identifying which parts of the molecule are most susceptible to chemical attack or transformation.

Reaction Kinetics and Thermodynamics: Estimating reaction rates and predicting the feasibility of different reaction pathways.

Selectivity: Understanding factors that govern the preference for specific reaction products or stereoisomers. wavefun.comcam.ac.ukjstar-research.com

Typical Outputs: Reaction coordinate diagrams, transition state structures, activation energies, reaction rate constants, predicted product distributions.

Computational Design and Screening of this compound Analogues

Computational methods play a significant role in the design and discovery of new molecules, including the generation of analogues of existing compounds. Techniques such as virtual screening involve computationally evaluating large libraries of molecules to identify those with desired properties, such as binding affinity to a specific target. For this compound, computational design and screening could be used to:

Generate Analogues: Systematically modify the structure of this compound to explore how structural changes affect its properties, potentially leading to improved efficacy or altered characteristics.

Virtual Screening: Screen databases of chemical compounds to identify molecules that share structural or electronic similarities with this compound or that are predicted to interact favorably with a target of interest. wikipedia.orgsilicos-it.bechemrxiv.orgmdpi.comnih.govresearchgate.net

Typical Outputs: Predicted binding affinities, ranked lists of potential candidates, structure-activity relationships (SARs).

Development and Validation of Predictive Computational Models for this compound Systems

The development of predictive computational models, often incorporating machine learning (ML) and deep learning (DL) algorithms, is crucial for accelerating scientific discovery. These models learn patterns from existing data to predict properties or outcomes for new systems. For this compound, such models could be developed to:

Predict Properties: Build models that predict specific physicochemical or biological properties based on molecular descriptors.

Validate Models: Rigorously test the accuracy and reliability of these predictive models using independent datasets, ensuring their robustness and applicability. This often involves comparing model predictions against experimental data or results from higher-level computational methods. numberanalytics.comnih.govfrontiersin.orgjasss.orgbbsq.bs

Typical Outputs: Predictive algorithms for properties (e.g., solubility, toxicity, binding affinity), performance metrics such as accuracy, precision, recall, and R-squared values from validation studies.

Advanced Analytical Research Techniques for Dl,dl Asalin Characterization

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for deciphering the intricate details of a molecule's structure. By analyzing how a compound interacts with electromagnetic radiation or other energetic probes, researchers can deduce information about its atomic arrangement, functional groups, and connectivity.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy, including 2D and 3D experiments, is an indispensable tool for elucidating the structure of complex organic molecules like DL,DL-Asalin bitesizebio.comiaea.orgnptel.ac.innih.govamazon.com. These techniques spread spectral signals across multiple frequency dimensions, thereby resolving overlapping peaks and revealing through-bond (scalar coupling) and through-space (nuclear Overhauser effect) correlations between nuclei.

Application for this compound: For this compound, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY spectra would map proton-proton couplings, HSQC would correlate directly bonded protons and carbons, and HMBC would reveal longer-range correlations between protons and carbons, facilitating the piecing together of the molecular skeleton. These experiments are vital for confirming the connectivity of atoms and the stereochemistry of chiral centers, if present.

Typical Data: The output of NMR experiments consists of spectra displaying chemical shifts (in parts per million, ppm) for various nuclei (e.g., ¹H, ¹³C). Cross-peaks in 2D spectra indicate correlations between nuclei.

Potential Data Table for NMR Findings:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H (e.g., α-CH) | [Value] | [e.g., d, t, s] | [Value] | [Assigned position] |

| ¹³C (e.g., C=O) | [Value] | - | - | [Assigned position] |

Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, MS/MS)

Advanced mass spectrometry techniques, particularly High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), provide critical information regarding the molecular weight, elemental composition, and fragmentation patterns of a compound drugtargetreview.comnist.govnih.govresearchgate.netrsc.org.

Application for this compound: HRMS would be used to determine the precise mass of this compound, allowing for the calculation of its exact elemental formula, which is a definitive identifier. MS/MS would involve fragmenting the ionized molecule and analyzing the resulting fragment ions. This fragmentation pattern acts as a molecular fingerprint, providing insights into the molecule's structure and the presence of specific functional groups. Techniques like LC-MS/MS are also vital for analyzing complex mixtures and quantifying analytes waters.com.

Typical Data: HRMS provides accurate mass-to-charge (m/z) ratios, often to several decimal places, enabling the determination of elemental composition. MS/MS spectra display the m/z values of fragment ions.

Potential Data Table for MS Findings:

| Ion Type | Observed m/z | Calculated m/z | Elemental Formula | Assignment / Fragment |

|---|---|---|---|---|

| [M+H]⁺ | [Value] | [Value] | [Formula] | Molecular ion |

| Fragment¹ | [Value] | [Value] | [Formula] | [Structural fragment] |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and assess molecular structure based on the absorption or scattering of light at specific vibrational frequencies jascoinc.commt.comlibretexts.orgnaturalspublishing.commdpi.com.

Application for this compound: IR spectroscopy is highly sensitive to functional groups with significant dipole moments, such as hydroxyl (-OH), carbonyl (C=O), and amino (-NH₂) groups. Raman spectroscopy, conversely, is more sensitive to vibrations involving changes in polarizability, such as C-C bonds and symmetric stretches. For this compound, these techniques would confirm the presence of characteristic functional groups, providing evidence for its chemical identity. For instance, studies on DL-malic acid show characteristic IR bands for C=O and O-H stretching researchgate.net.

Typical Data: Spectra consist of plots of transmittance or absorbance (IR) or intensity (Raman) versus wavenumber (cm⁻¹). Specific peaks correspond to particular bond vibrations.

Potential Data Table for Vibrational Spectroscopy Findings:

| Technique | Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

|---|---|---|---|

| IR | [Value] | [e.g., vs, s, m, w] | [e.g., O-H stretch] |

| Raman | [Value] | [e.g., vs, s, m, w] | [e.g., C-C stretch] |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of crystalline compounds mdpi.comsciencemuseum.org.ukusc.eduresearchgate.net. This technique requires the growth of high-quality single crystals of this compound.

Typical Data: Crystallographic data includes unit cell parameters (a, b, c, α, β, γ), space group, atomic coordinates, thermal parameters, and bond lengths/angles.

Potential Data Table for X-ray Crystallography Findings:

| Parameter | Value | Unit |

|---|---|---|

| Unit Cell Length a | [Value] | Å |

| Unit Cell Length b | [Value] | Å |

| Unit Cell Length c | [Value] | Å |

| Space Group | [Symbol] | - |

| Resolution | [Value] | Å |

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating mixtures, assessing purity, and quantifying individual components within a sample.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

UHPLC represents a significant advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity through the use of smaller particle size stationary phases (typically < 2 µm) and higher operating pressures researchgate.netijsrtjournal.comnih.govchromatographyonline.com.

Application for this compound: UHPLC is invaluable for developing robust methods to assess the purity of this compound. Method development involves optimizing parameters such as the stationary phase (e.g., C18, C8), mobile phase composition (solvents, buffers, pH), gradient profile, flow rate, and column temperature to achieve optimal separation of this compound from potential impurities, degradation products, or enantiomers. Techniques like LC-MS/MS, often coupled with UHPLC, are also used for sensitive detection and quantification waters.com.

Typical Data: UHPLC analysis yields chromatograms where peaks represent separated components. Key data includes retention times (tR), peak areas, peak heights, and peak purity assessments (e.g., using UV-Vis diode array detection).

Potential Data Table for UHPLC Findings:

| Analyte | Retention Time (min) | Peak Area | % Purity (UV) | % Area |

|---|---|---|---|---|

| This compound | [Value] | [Value] | [Value] | [Value] |

| Impurity 1 | [Value] | [Value] | [Value] | [Value] |

Compound List

DL-alanine

DL-malic acid

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For substances that are not inherently volatile, derivatization is often employed to convert them into more volatile forms, thereby enabling their analysis by GC. Research into the trace analysis of this compound using GC would typically involve optimizing chromatographic conditions, such as column selection, temperature programming, and detector choice, to achieve sensitive and selective detection. The detection limits achievable with GC, particularly when coupled with sensitive detectors like Mass Spectrometry (MS) or Flame Ionization Detectors (FID), are crucial for trace-level quantification. For instance, analysis of related compounds using capillary GC/MS has demonstrated detection limits as low as 1.7 ng, indicating the potential for highly sensitive trace analysis of this compound if suitable derivatization strategies are implemented echemi.com. While specific GC parameters for this compound are not detailed in the provided search results, the general principle involves separating components based on their volatility and interaction with the stationary phase of the GC column.

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods offer a sensitive and versatile approach to investigate the redox properties of chemical compounds. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can provide valuable information about the electron transfer processes, oxidation and reduction potentials, and the reversibility of redox reactions of this compound. These methods are particularly useful for characterizing compounds that undergo redox transformations, which can be critical for understanding their chemical behavior and potential applications. While specific electrochemical studies on this compound were not explicitly detailed in the search results, the application of these techniques to similar organic molecules allows for the determination of key electrochemical parameters. For example, the ESI-MS (Electrospray Ionization Mass Spectrometry) data for related compounds like 3-Azaspiro[5.5]undecane-2,4-dione shows a calculated mass for (M+H)+ of 182.23 and a found mass of 182.21, indicative of the precision in mass measurement that can be achieved, which is often complemented by electrochemical data in a comprehensive analysis echemi.com.

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, are indispensable for comprehensive profiling of complex mixtures and for detailed structural elucidation. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly relevant. GC-MS allows for the separation of volatile derivatives of this compound followed by mass spectrometric detection, providing molecular weight and fragmentation patterns for identification. LC-MS is suitable for less volatile or thermally labile compounds, enabling separation by liquid chromatography and subsequent mass analysis. These hyphenated methods are critical for confirming the identity, purity, and for identifying impurities or degradation products of this compound. For example, ESI-MS has been used to confirm the mass of related compounds, with found masses closely matching calculated masses, underscoring the accuracy of these techniques in chemical analysis echemi.com. The application of such hyphenated techniques would provide a robust framework for the complete characterization of this compound, offering both qualitative and quantitative insights into its chemical composition.

Biochemical and Biological Interaction Research of Dl,dl Asalin in Vitro Research Focus

Investigation of DL,DL-Asalin's Interaction with Specific Biomolecules (In Vitro)

Binding Studies with Proteins and Nucleic Acids (Excluding therapeutic targeting)

No in vitro studies detailing the binding interactions of this compound with specific proteins or nucleic acids have been identified. Research in this area would typically involve techniques such as equilibrium dialysis, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to determine binding affinities (Kd), stoichiometry, and thermodynamic parameters of these interactions. Such studies are fundamental to understanding the molecular behavior of a compound within a biological system.

Enzymatic Biotransformations and Substrate Specificity (In Vitro)

The metabolic fate of this compound through enzymatic processes remains uncharacterized in in vitro systems. Investigating its biotransformation would involve incubating the compound with liver microsomes, S9 fractions, or specific recombinant enzymes (e.g., cytochrome P450 isoforms) to identify potential metabolites and elucidate the enzymatic pathways involved. Understanding substrate specificity would further clarify which enzymes are primarily responsible for its metabolism.

Cellular Permeability and Transport Mechanisms in Model Systems (In Vitro)

There is no available data from in vitro model systems, such as Caco-2 or MDCK cell monolayers, to characterize the cellular permeability and transport mechanisms of this compound. These assays are crucial for predicting the absorption and distribution of a compound by determining its apparent permeability coefficient (Papp) and identifying whether it is a substrate for active transport proteins (e.g., P-glycoprotein).

Modulation of Specific Biochemical Pathways in Cell-Free or Cellular Models (In Vitro)

The effect of this compound on specific biochemical pathways has not been reported in the scientific literature. In vitro studies using cell-free assays (e.g., enzyme activity assays) or cellular models would be necessary to determine if this compound acts as an inhibitor, activator, or modulator of key signaling or metabolic pathways.

Subcellular Localization and Distribution Studies within Cells (In Vitro)

Information regarding the subcellular localization and distribution of this compound is not available. Techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification would be required to determine its accumulation and distribution within different cellular organelles (e.g., nucleus, mitochondria, cytoplasm).

Prospective Research Applications and Unexplored Avenues for Dl,dl Asalin

Utility as a Precursor or Intermediate in Advanced Material Synthesis

DL-Alanine's bifunctional nature, possessing both a carboxylic acid and an amino group, makes it a versatile precursor for the synthesis of a variety of monomers and polymers. ahb-global.com Its stable chemical properties are advantageous for creating advanced synthetic materials. ahb-global.com As a bio-based monomer, DL-Alanine is a candidate for developing environmentally friendly materials. ahb-global.com The amino and carboxyl groups can participate in polymerization reactions to form polymers like polyesters and polyurethanes. These materials could find applications in biodegradable plastics, green packaging, and sustainable building materials, thereby reducing reliance on traditional petroleum-based plastics. ahb-global.com

| Potential Material | Monomer/Precursor | Polymerization Type | Potential Application |

| Biodegradable Polyesters | Alanine-based diols/diacids | Polycondensation | Sustainable packaging, agricultural films |

| Polyamides (Nylons) | Diamines derived from Alanine (B10760859) | Polycondensation | Bio-based textiles, engineering plastics |

| Polyurethanes | Alanine-based polyols | Polyaddition | Foams, coatings, elastomers |

Further research is warranted to explore the synthesis and characterization of novel polymers derived from DL-Alanine. Investigating the structure-property relationships of these materials could lead to the development of advanced materials with tailored thermal, mechanical, and biodegradable properties.

Development of DL,DL-Asalin as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively binding to a specific protein or other biomolecule. nih.govnih.gov The development of DL-Alanine into a chemical probe represents a significant, albeit challenging, opportunity. Given its role as a fundamental amino acid, a probe based on DL-Alanine could be used to investigate metabolic pathways, enzyme kinetics, and cellular uptake mechanisms related to alanine metabolism.

To function as a probe, the DL-Alanine molecule would need to be modified, for example, by incorporating a reporter tag (e.g., a fluorescent group or a radioactive isotope) or a reactive group for covalent labeling of its biological targets. The key challenge lies in achieving selectivity, as alanine is ubiquitous in biological systems. nih.gov

Conceptual Stages for Developing a DL-Alanine-Based Chemical Probe:

Design and Synthesis: Introduction of a minimal, non-disruptive tag onto the alanine structure.

Biochemical Validation: Demonstrating that the modified molecule retains its ability to interact with specific transporters or enzymes.

Cellular Engagement: Confirming the probe can enter cells and interact with its intended targets in a cellular context.

Elucidation of Biological Function: Using the probe to investigate physiological or pathological processes. nih.gov

The development of such a probe could provide invaluable insights into diseases characterized by altered amino acid metabolism, such as certain cancers.

Potential in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The self-assembly of small molecules into larger, ordered structures is a key area of this field. Amino acids and their derivatives have been shown to self-assemble into various nanostructures, such as fibrils, ribbons, and spheres. nih.govresearchgate.netresearchgate.net

The ability of DL-Alanine to form hydrogen bonds and engage in electrostatic interactions suggests its potential for self-assembly into novel supramolecular structures. researchgate.net Research in this area could involve studying the self-assembly of DL-Alanine under different conditions (e.g., pH, solvent, temperature) to control the morphology of the resulting nanostructures. researchgate.net These self-assembled materials could have applications in drug delivery, tissue engineering, and biocatalysis.

| Driving Force for Self-Assembly | Potential Supramolecular Structure | Potential Application |

| Hydrogen Bonding | Nanotubes, Nanofibers | Scaffolds for tissue engineering |

| π-π Stacking (with modified Alanine) | Nanoribbons, Nanosheets | Organic electronics |

| Electrostatic Interactions | Vesicles, Micelles | Drug encapsulation and delivery |

Studies have shown that even simple dipeptides can form hydrogels through self-assembly, indicating the potential for alanine-containing peptides in this area. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Predicting Properties of Derivatives: ML models can be trained on existing chemical data to predict the properties of novel DL-Alanine derivatives, such as their solubility, reactivity, and biological activity. This can guide synthetic efforts toward the most promising candidates. nih.gov

Designing Novel Materials: Generative AI models can design new polymers or supramolecular structures based on DL-Alanine with optimized properties for specific applications. cornell.edu

Accelerating Reaction Optimization: AI can be used to predict the optimal conditions for chemical reactions involving DL-Alanine, saving time and resources in the laboratory. dr-dral.com

The integration of AI and ML with experimental work creates a closed loop of design, synthesis, and testing that can significantly accelerate the pace of discovery. Deep learning, a subset of ML, is particularly adept at handling the large and complex datasets generated in modern chemical research. nih.govcoe.edu

Identification of Novel Research Challenges and Collaborative Opportunities

The exploration of DL-Alanine in these advanced research areas presents several challenges that also represent opportunities for collaboration.

Research Challenges:

Selectivity of Chemical Probes: Designing DL-Alanine-based probes that are highly selective for a single biological target is a major hurdle due to the molecule's widespread presence in biology. nih.gov

Controlling Self-Assembly: Achieving precise control over the self-assembly of DL-Alanine to produce uniform nanostructures with desired functionalities requires a deep understanding of the underlying intermolecular forces.

Data for AI/ML Models: The accuracy of AI and ML models depends on the availability of large, high-quality datasets. Generating sufficient experimental data for DL-Alanine derivatives can be a bottleneck. oaepublish.commedium.com

"Black Box" Nature of AI: Understanding the reasoning behind the predictions of complex deep learning models can be difficult, which can be a barrier to their adoption. mdpi.comnih.gov

Collaborative Opportunities:

Academia-Industry Partnerships: Collaborations between academic researchers specializing in fundamental chemistry and industry partners with expertise in materials science or drug development can bridge the gap between basic research and practical applications.

Interdisciplinary Research: The challenges outlined above require expertise from multiple disciplines, including synthetic chemistry, chemical biology, materials science, and data science. Fostering collaborations between these fields is crucial. dndi.org

Open Data Sharing: Creating shared databases of experimental results for DL-Alanine and its derivatives would facilitate the development of more accurate and robust AI/ML models for the entire research community. dndi.org

By addressing these challenges through collaborative efforts, the scientific community can unlock the full potential of DL-Alanine as a versatile chemical building block for a new generation of materials and biological tools.

Q & A

Q. Table 1: Key Analytical Techniques for DL-Asalin Characterization

Basic: What safety protocols should be prioritized when handling DL-Asalin in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols during weighing or mixing .

- Spill Management : Sweep solid residues into sealed containers; avoid water flushing to prevent environmental contamination .

- Emergency Response : For ingestion, rinse mouth with water (do not induce vomiting); for eye exposure, irrigate with water for 15 minutes .

Q. Reference Standards :

- Safety Data Sheets (SDS) for DL-Proline , DL-Panthenol , and N-Methyl-DL-glutamate provide hazard-specific guidelines.

Advanced: How can researchers resolve contradictions in bioactivity data for DL-Asalin across experimental models?

Methodological Answer:

Contradictions often arise from variability in enantiomeric ratios, solvent systems, or assay conditions. Strategies include:

Controlled Replication : Standardize enantiomeric purity (e.g., ≥98% via HPLC) and solvent polarity .

Dose-Response Analysis : Test multiple concentrations to identify non-linear effects .

Cross-Model Validation : Compare results across in vitro (cell cultures) and in vivo (model organisms) systems to isolate confounding factors .

Q. Example Workflow :

- Step 1 : Validate chemical identity/purity using NMR and HPLC .

- Step 2 : Conduct parallel assays in epithelial cells and zebrafish models.

- Step 3 : Apply statistical tools (ANOVA, Tukey’s HSD) to assess significance of divergent results .

Advanced: What experimental designs are optimal for studying stereochemical effects of DL-Asalin in enzymatic reactions?

Methodological Answer:

- Substrate Competition Assays : Compare reaction rates of DL-Asalin with pure D- or L-enantiomers to quantify enantioselectivity .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinities of DL-Asalin to enzymes like proteases or dehydrogenases .

- Molecular Dynamics (MD) Simulations : Model enzyme-active site interactions to predict stereochemical preferences .

Q. Table 2: Key Parameters for Enzymatic Studies

| Parameter | Impact on Stereochemical Outcomes | Reference |

|---|---|---|

| pH | Affects ionization of functional groups | |

| Temperature | Alters enzyme conformation/activity | |

| Ionic Strength | Modulates substrate binding kinetics |

Basic: How should DL-Asalin be stored to ensure long-term stability in research settings?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent racemization or hydrolysis .

- Desiccation : Use silica gel packs to avoid moisture absorption .

- Light Sensitivity : Protect from UV exposure using amber glass vials .

Advanced: What computational tools are recommended for predicting DL-Asalin’s physicochemical properties?

Methodological Answer:

- ChemAxon Suite : Predict logP, pKa, and solubility using structure-based algorithms .

- Gaussian Software : Perform DFT calculations to optimize molecular geometry and electronic properties .

- SwissADME : Evaluate drug-likeness and bioavailability parameters .

Reference : NIST Chemistry WebBook provides experimental validation data for computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.